Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-
Description
This compound belongs to a class of sulfonamide-substituted benzoic acid derivatives, characterized by a benzoic acid core modified with an aminosulfonyl group at position 5, an amino group at position 3, and a 3-phenylpropyl chain at position 2.
Properties
CAS No. |
72020-17-8 |
|---|---|
Molecular Formula |
C16H18N2O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-amino-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C16H18N2O4S/c17-14-9-12(16(19)20)10-15(23(18,21)22)13(14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,17H2,(H,19,20)(H2,18,21,22) |
InChI Key |
ZWWSPTSDFWAAPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation and Subsequent Amination
A common approach to introduce the aminosulfonyl group involves the chlorosulfonation of the benzoic acid derivative followed by amination:
- Chlorosulfonation : The benzoic acid derivative is treated with chlorosulfonic acid or sulfuryl chloride to introduce a sulfonyl chloride (-SO2Cl) group at the 5-position.
- Amination : The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to convert it into the aminosulfonyl (-SO2NH2) group.
This method is supported by patent literature describing the preparation of related benzoic acid derivatives with aminosulfonyl groups, where chlorosulfonation is a key step prior to amination.
This approach is consistent with general aromatic amine synthesis and is referenced in the context of related benzoic acid derivatives with amino substituents.
Attachment of the 3-Phenylpropyl Side Chain
The 3-phenylpropyl group at the 4-position is typically introduced via alkylation or cross-coupling reactions:
- Alkylation : A suitable benzoic acid derivative bearing a leaving group (e.g., halogen) at the 4-position undergoes nucleophilic substitution with a 3-phenylpropyl nucleophile.
- Cross-Coupling : Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck coupling) can be employed to attach the 3-phenylpropyl moiety to the aromatic ring.
Patent disclosures indicate the use of palladium catalysts with triphenylphosphane ligands for similar coupling reactions to install phenylpropyl groups on benzoic acid derivatives.
Representative Preparation Method (Based on Patent CN103958487A)
A detailed synthetic route described in patent CN103958487A outlines the preparation of benzoic acid derivatives structurally related to 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-benzoic acid:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Starting benzoic acid derivative with halogen (Br or I) at 4-position | Preparation of halogenated intermediate |
| 2 | Palladium catalyst (Pd), triphenylphosphane ligands | Cross-coupling with 3-phenylpropyl organometallic reagent |
| 3 | Chlorosulfonation (chlorosulfonic acid) | Introduction of sulfonyl chloride group at 5-position |
| 4 | Ammonia treatment | Conversion of sulfonyl chloride to aminosulfonyl group |
| 5 | Catalytic reduction (e.g., Pd/C, H2) | Reduction of nitro group to amino group at 3-position |
This method emphasizes the use of palladium-catalyzed cross-coupling to install the phenylpropyl substituent, followed by chlorosulfonation and amination to introduce the aminosulfonyl group, and reduction to form the amino substituent.
Process Optimization and Yield Improvement
Phenol Fed-Batch Method for Sulfonyl Derivatives
A related patent (CN105566175A) describes a phenol fed-batch method for preparing sulfonyl-substituted benzoic acid derivatives which can be adapted for the preparation of aminosulfonyl benzoic acids:
- Phenol is added in batches to the reaction mixture containing chloro-5-amino-sulfonyl benzoic acid derivatives under alkaline conditions.
- The reaction temperature is controlled between 80–100 °C, preferably 85–95 °C, for 1–4 hours.
- Multiple phenol additions and secondary reactions improve yield and purity.
- Post-reaction purification involves cooling, filtration, and washing steps.
This method improves yield and process stability, which can be beneficial for scaling up the synthesis of 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-benzoic acid.
Summary Table of Key Preparation Steps
| Functional Group | Preparation Step | Reagents/Conditions | Notes |
|---|---|---|---|
| Aminosulfonyl (-SO2NH2) | Chlorosulfonation + Amination | Chlorosulfonic acid or SO2Cl2; NH3 | Introduced at 5-position |
| Amino (-NH2) | Reduction of nitro group | Pd/C, H2 or chemical reductants | At 3-position |
| 3-Phenylpropyl side chain | Pd-catalyzed cross-coupling or alkylation | Pd catalyst, triphenylphosphane, organometallic reagents | At 4-position |
Research Discoveries and Analytical Data
- The use of palladium catalysts with triphenylphosphane ligands enables efficient cross-coupling reactions to install the 3-phenylpropyl group with high regioselectivity.
- Phenol fed-batch methods significantly enhance yields in sulfonylation reactions and provide better process control.
- Reduction of nitro groups to amino groups under mild catalytic hydrogenation conditions preserves other functional groups such as sulfonamides and carboxylic acids.
- Purification steps involving cooling, filtration, and washing are critical to obtaining high-purity final products suitable for pharmaceutical or biochemical applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of the amino groups to nitro groups.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.
Scientific Research Applications
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural analogs and their differences are summarized below:
Key Observations:
- Electronic Effects : The absence of electron-withdrawing groups (e.g., chlorine in CID 3055090) may render the target compound less acidic than its chlorinated analogs .
- Biological Implications : Sulfonamide groups are associated with diuretic or carbonic anhydrase inhibitory activity, while phenylalkyl chains (e.g., 3-phenylpropyl) may modulate interactions with hydrophobic binding pockets in proteins .
Functional Analog: NPPB (5-Nitro-2-(3-Phenylpropylamino) Benzoic Acid)
Research Findings and Predictive Data
While direct studies on the target compound are absent, predictive insights can be extrapolated:
- Collision Cross-Section (CCS) : Analog CID 3055090 has a predicted CCS of 188.5 Ų (m/z 367→, [M+H]⁺), indicating moderate size and polar surface area. The target compound’s CCS may differ due to its larger 3-phenylpropyl chain .
- Synthetic Accessibility : Analogs like 59542-83-5 are synthesized via nucleophilic substitution or coupling reactions, suggesting feasible routes for the target compound’s preparation .
Biological Activity
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-, also known by its CAS number 72020-17-8, is a compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological effects, and relevant research findings related to this compound.
The molecular formula of the compound is with a molecular weight of approximately 334.39 g/mol. Key physical properties include:
- Density : 1.374 g/cm³
- Boiling Point : 616.9 °C at 760 mmHg
- Flash Point : 326.9 °C
Anti-inflammatory and Analgesic Effects
Research has indicated that derivatives of benzoic acid can exhibit significant anti-inflammatory and analgesic properties. A study involving the evaluation of various derivatives showed that compounds similar to benzoic acid, including those with amino and sulfonyl groups, demonstrated notable efficacy in reducing inflammation and pain in animal models.
- Case Study : A series of novel derivatives were synthesized and tested using the carrageenan-induced rat paw edema method and acetic acid-induced writhing test in mice. The results indicated a strong correlation between the structural features of these compounds and their biological activity, particularly highlighting the influence of specific molecular descriptors on their effectiveness .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies were conducted to analyze the relationship between the chemical structure of these compounds and their biological activities. The findings emphasized the importance of three-dimensional molecular descriptors in predicting the anti-inflammatory and analgesic effects .
Toxicity Data
The toxicity profile of benzoic acid derivatives is crucial for assessing their safety for therapeutic use. The acute toxicity data for 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- indicates an LD50 value (lethal dose for 50% of subjects) of approximately 1 g/kg in unspecified mammalian species, with noted effects on urine volume, suggesting potential renal implications .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂O₄S |
| Molecular Weight | 334.39 g/mol |
| Density | 1.374 g/cm³ |
| Boiling Point | 616.9 °C |
| Flash Point | 326.9 °C |
| LD50 (Acute Toxicity) | 1 g/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
